molecular formula C75H117N7O27 B15137451 Amcipatricin diaspartate CAS No. 143563-20-6

Amcipatricin diaspartate

Cat. No.: B15137451
CAS No.: 143563-20-6
M. Wt: 1548.8 g/mol
InChI Key: HJBVLNMWGIWYNV-POVBORLISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Amcipatricin diaspartate is synthesized through semi-synthetic methods. The process involves the modification of the natural polyene antibiotic partricin to enhance its solubility and antifungal activity . The specific reaction conditions and reagents used in the synthesis are proprietary and have been patented by SPA Societa Prodotti Antibiotici S.p.A .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation processes followed by chemical modification to obtain the desired semi-synthetic derivative. The production process ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Amcipatricin diaspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amcipatricin diaspartate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying polyene antibiotics and their chemical properties.

    Biology: Investigated for its antifungal activity against various fungal pathogens.

    Medicine: Developed for the treatment of systemic fungal infections, particularly those resistant to traditional antifungal agents.

    Industry: Used in the development of new antifungal formulations and drug delivery systems

Mechanism of Action

The mechanism of action of Amcipatricin diaspartate involves disrupting the cell membrane of fungi. This is achieved through the binding of the compound to ergosterol, a key component of fungal cell membranes. This binding leads to the leakage of cytoplasmic contents, ultimately resulting in cell death . The effectiveness of this compound in destabilizing fungal cell membranes makes it a potent agent against a range of fungal infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amcipatricin diaspartate is unique due to its enhanced water solubility and broad-spectrum antifungal activity. Unlike other polyene antibiotics, it exhibits dose-dependent efficacy with minimal renal toxicity, making it a safer alternative for the treatment of systemic fungal infections .

Properties

CAS No.

143563-20-6

Molecular Formula

C75H117N7O27

Molecular Weight

1548.8 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide

InChI

InChI=1S/C67H103N5O19.2C4H7NO4/c1-42-21-19-17-15-13-11-9-10-12-14-16-18-20-22-54(89-66-63(85)61(62(84)44(3)88-66)70-58(82)41-72(7)8)38-57-60(65(86)69-29-30-71(5)6)56(81)40-67(87,91-57)39-53(79)35-51(77)33-49(75)31-48(74)32-50(76)34-52(78)37-59(83)90-64(42)43(2)23-28-47(73)36-55(80)45-24-26-46(68-4)27-25-45;2*5-2(4(8)9)1-3(6)7/h9-22,24-27,42-44,47-49,51-54,56-57,60-64,66,68,73-75,77-79,81,84-85,87H,23,28-41H2,1-8H3,(H,69,86)(H,70,82);2*2H,1,5H2,(H,6,7)(H,8,9)/b10-9+,13-11+,14-12+,17-15+,18-16+,21-19+,22-20+;;/t42-,43-,44+,47?,48+,49-,51-,52+,53-,54-,56-,57-,60+,61-,62+,63-,64-,66-,67+;2*2-/m000/s1

InChI Key

HJBVLNMWGIWYNV-POVBORLISA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)NC(=O)CN(C)C)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN(C)C)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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